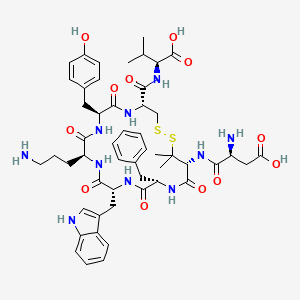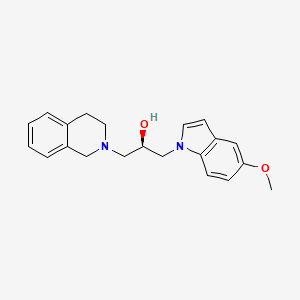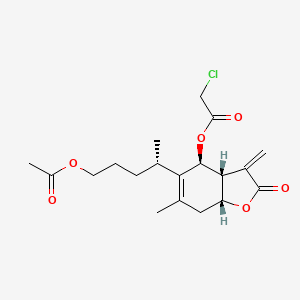
Antifungal agent 66
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Antifungal Agent 66 is a potent compound used to combat fungal infections. It is known for its efficacy against a wide range of fungal pathogens, making it a valuable tool in both medical and agricultural settings. This compound is particularly effective against fungi that have developed resistance to other antifungal agents.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Antifungal Agent 66 typically involves a multi-step process The initial step often includes the formation of a core structure through a series of condensation reactionsCommon reagents used in these reactions include organic solvents like chloroform and methanol, as well as catalysts such as phosphatidylcholine and cholesterol .
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using large reactors that allow for precise control of reaction conditions. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and efficacy of the final product. Techniques such as thin film hydration are employed to produce the compound in large quantities .
Analyse Des Réactions Chimiques
Types of Reactions: Antifungal Agent 66 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound to enhance its antifungal activity and stability.
Common Reagents and Conditions:
Oxidation: Typically involves the use of oxidizing agents like hydrogen peroxide or potassium permanganate under controlled conditions.
Reduction: Commonly employs reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Often utilizes halogenating agents like chlorine or bromine to introduce halogen atoms into the compound.
Major Products: The major products formed from these reactions include derivatives of this compound with enhanced antifungal properties. These derivatives are often more potent and have a broader spectrum of activity against various fungal pathogens .
Applications De Recherche Scientifique
Antifungal Agent 66 has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study the mechanisms of antifungal activity and to develop new antifungal agents.
Biology: Employed in research to understand the interactions between antifungal agents and fungal cell membranes.
Medicine: Utilized in the development of new treatments for fungal infections, particularly those caused by drug-resistant strains.
Industry: Applied in the agricultural sector to protect crops from fungal infections, thereby improving yield and quality
Mécanisme D'action
The mechanism of action of Antifungal Agent 66 involves the disruption of fungal cell membrane integrity. This is achieved through the binding of the compound to ergosterol, a key component of fungal cell membranes. This binding leads to the formation of pores in the membrane, causing leakage of cellular contents and ultimately cell death. The compound also inhibits the synthesis of ergosterol, further compromising the integrity of the fungal cell membrane .
Comparaison Avec Des Composés Similaires
Azoles: Inhibit ergosterol synthesis by targeting lanosterol 14α-demethylase.
Echinocandins: Inhibit β-(1,3)-D-glucan synthesis, leading to cell wall destabilization.
Allylamines: Inhibit squalene epoxidase, another enzyme involved in ergosterol biosynthesis
Uniqueness: Antifungal Agent 66 is unique in its dual mechanism of action, targeting both ergosterol binding and synthesis. This dual action makes it particularly effective against fungi that have developed resistance to other antifungal agents. Additionally, its broad spectrum of activity and high potency set it apart from other antifungal compounds .
Propriétés
Formule moléculaire |
C19H25ClO6 |
|---|---|
Poids moléculaire |
384.8 g/mol |
Nom IUPAC |
[(3aR,4S,7aR)-5-[(2S)-5-acetyloxypentan-2-yl]-6-methyl-3-methylidene-2-oxo-3a,4,7,7a-tetrahydro-1-benzofuran-4-yl] 2-chloroacetate |
InChI |
InChI=1S/C19H25ClO6/c1-10(6-5-7-24-13(4)21)16-11(2)8-14-17(12(3)19(23)25-14)18(16)26-15(22)9-20/h10,14,17-18H,3,5-9H2,1-2,4H3/t10-,14+,17+,18+/m0/s1 |
Clé InChI |
RYKKXQWEYIZDNQ-VBJMPTANSA-N |
SMILES isomérique |
CC1=C([C@H]([C@H]2[C@@H](C1)OC(=O)C2=C)OC(=O)CCl)[C@@H](C)CCCOC(=O)C |
SMILES canonique |
CC1=C(C(C2C(C1)OC(=O)C2=C)OC(=O)CCl)C(C)CCCOC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-{6-Amino-7-[(R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]-furo[3,2-c]pyridin-3-yl}-3,6-dihydro-2H-pyridine-1-carboxamide](/img/structure/B12378203.png)
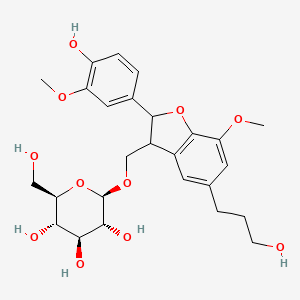
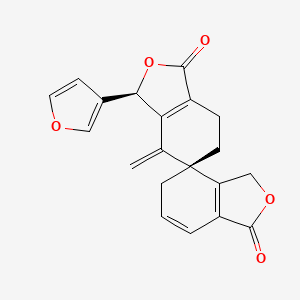



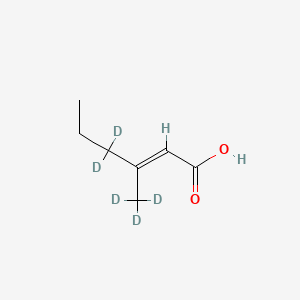
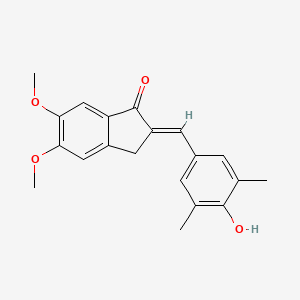
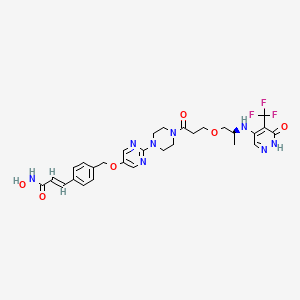
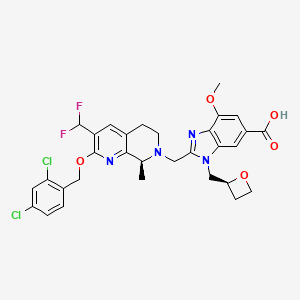
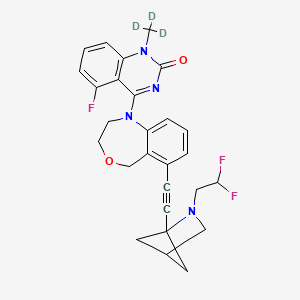
![5-[[5-[(3aS,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]carbamoyl]-N-[3,5-bis(trifluoromethyl)phenyl]-1H-indole-2-carboxamide](/img/structure/B12378306.png)
